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3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid

Catalog No.
S11157669
CAS No.
M.F
C18H25BrN2O5
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-[3-(tert-butylamino)propyl]benzamide; bu...

Product Name

3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid

IUPAC Name

3-bromo-N-[3-(tert-butylamino)propyl]benzamide;but-2-enedioic acid

Molecular Formula

C18H25BrN2O5

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)

InChI Key

WCAATDGMINWXPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O

3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid is a complex chemical compound characterized by a benzamide core that is substituted with a bromine atom and a tert-butylamino propyl group, along with a butenedioic acid component. This unique structure imparts distinct chemical properties, making it an interesting subject for research in synthetic and medicinal chemistry. The molecular formula for this compound is C14H21BrN2O4C_{14}H_{21}BrN_2O_4 and it has a molecular weight of approximately 312.084 g/mol .

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the formation of new compounds.
  • Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction processes, modifying the oxidation states of the functional groups present.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki–Miyaura coupling, which are vital in organic synthesis to create more complex molecules.

Common Reagents and Conditions

  • Substitution Reagents: Amines and thiols are common nucleophiles used in substitution reactions.
  • Oxidation Agents: Potassium permanganate and chromium trioxide are typical reagents for oxidation reactions.
  • Reduction Agents: Sodium borohydride and lithium aluminum hydride are frequently employed for reduction processes.

Research indicates that 3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid exhibits potential biological activities, particularly in the fields of medicinal chemistry. It is being studied for its possible therapeutic effects, including anti-inflammatory and anticancer properties. The compound's mechanism of action likely involves interactions with specific proteins or enzymes, modulating their activity and influencing cellular pathways related to inflammation and cell proliferation.

Synthetic Routes

The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide typically involves multiple steps:

  • Bromination of Benzamide: This initial step introduces the bromine atom at the desired position on the benzene ring using brominating agents like bromine or N-bromosuccinimide.
  • Formation of tert-Butylamino Propyl Group: The brominated benzamide is then reacted with tert-butylamine and 3-bromopropylamine under controlled conditions to attach the tert-butylamino propyl group.
  • Coupling with Butenedioic Acid: The final step involves coupling the resulting compound with butenedioic acid to yield the desired product.

Industrial Production Methods

In industrial settings, optimized reaction conditions are crucial to ensure high yields and purity. This includes precise control over temperature, pressure, and the use of catalysts during synthesis.

The applications of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid span various fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biology: The compound is explored as a biochemical probe to investigate protein-ligand interactions.
  • Medicine: Its therapeutic potential is being researched, particularly for anti-inflammatory and anticancer applications.
  • Industry: It is utilized in producing specialty chemicals, surfactants, and polymers .

Studies on interaction mechanisms suggest that 3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid may interact with specific molecular targets within biological systems. The presence of the bromine atom and the tert-butylamino propyl group enhances its binding affinity to target proteins or enzymes, potentially modulating their functions. Ongoing research aims to elucidate these interactions further to understand their implications in therapeutic contexts.

Similar Compounds

  • 3-bromo-N-(tert-butyl)benzamide: This compound lacks the propyl group, leading to different chemical properties.
  • N-(3-bromopropyl)-N-tert-butylbenzamide: Similar structure but variations exist in the positioning of the bromine and amine groups.
  • 3-bromo-N-[3-(tert-butylamino)propyl]benzamide trifluoroacetate: A salt form that may exhibit different solubility and stability characteristics.

Uniqueness

The uniqueness of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid lies in its combination of a brominated benzamide core with both a tert-butylamino propyl group and butenedioic acid. This specific structural arrangement contributes to its enhanced solubility and reactivity compared to similar compounds, making it valuable for diverse applications in research and industry .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

428.09468 g/mol

Monoisotopic Mass

428.09468 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-08-2024

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